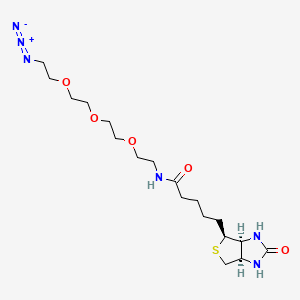

Biotin-PEG3-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotin-PEG3-Azide is a biotinylation reagent used for labeling alkyne-containing biomolecules . It can react either via Cu (I)-catalyzed Azide-Alkyne Click Chemistry reaction (CuAAC) or via Cu (I)-free Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) reaction with cyclooctyne derivatives .

Synthesis Analysis

Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The chemical formula of Biotin-PEG3-Azide is C18H32N6O5S . Its molecular weight is 444.55 .Chemical Reactions Analysis

Biotin-PEG3-Azide can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes . It has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot .Physical And Chemical Properties Analysis

Biotin-PEG3-Azide is a solid substance . It is soluble to 100 mM in DMSO and to 100 mM in water .Applications De Recherche Scientifique

Detection of Cellular Alkyne Cholesterol Analog

Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . This is done using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate .

Preparation of Multifunctional Benzophenone Linker

This compound has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques .

Biotinylation Reagent for Labeling Alkyne Containing Molecules

Biotin-PEG3-Azide can be used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This can be done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .

The azide group in Biotin-PEG3-Azide reacts with alkynes to form a stable triazole linkage . This facilitates the introduction of biotin into your alkyne modified system of interest .

Bioorthogonal Reactions

The reaction of Biotin-PEG3-Azide with alkynes is bioorthogonal . In other words, it is compatible with biological systems in that its components do not react with the biological environment .

Non-Enzymatic and Covalent Tagging of Proteins

Biotin-PEG3-Azide has been used to non-enzymatically and covalently tag proteins . These tagged proteins can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot .

Mécanisme D'action

Target of Action

Biotin-PEG3-Azide is a biotinylation reagent that primarily targets molecules containing alkyne groups . It can also interact with molecules containing DBCO or BCN groups . The primary role of this compound is to facilitate the introduction of biotin into these target molecules.

Mode of Action

Biotin-PEG3-Azide operates through a mechanism known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Result of Action

The molecular and cellular effects of Biotin-PEG3-Azide’s action primarily involve the biotinylation of target molecules . This can facilitate various biological processes, such as protein localization and cell signaling. The specific effects would depend on the nature of the target molecules and the biological context in which they operate.

Orientations Futures

Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate . It has also been used to prepare a novel multifunctional benzophenone linker that can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques . Future research may continue to explore its potential in various biochemical applications.

Relevant Papers One paper mentioned the use of Biotin-PEG3-Azide to identify growth phase-dependent alterations in E. coli RNA NAD+ capping .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)